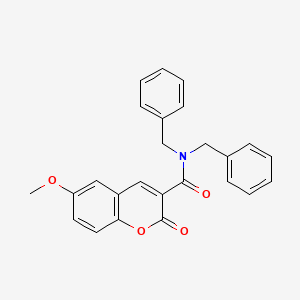

N,N-二苄基-6-甲氧基-2-氧代-2H-chromene-3-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

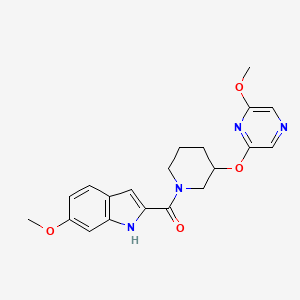

Molecular Structure Analysis

The molecular structure of N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide consists of a chromene core with a carboxamide group and two benzyl substituents. The bromine atom is attached to the chromene ring. The detailed 3D structure can be visualized using tools like ChemSpider .

科学研究应用

化学合成和药理学重要性

N,N-二苄基-6-甲氧基-2-氧代-2H-chromene-3-carboxamide 在结构上与 6H-苯并[c]chromen-6-ones 相关,后者是各种具有重要药理学意义的次级代谢产物的核心结构。N,N-二苄基-6-甲氧基-2-氧代-2H-chromene-3-carboxamide 等化合物的合成方案涉及高级化学过程,例如铃木偶联反应、内酯化和与迈克尔受体反应等。由于这些化合物的天然可得性有限且在药理学应用中具有潜力,因此对其进行了合成 (Ofentse Mazimba,2016)。

环境和生物学影响

N,N-二苄基-6-甲氧基-2-氧代-2H-chromene-3-carboxamide 在环境科学中的研究和应用重点在于了解其生物降解、生物积累以及作为环境污染物或环境修复过程中组分的潜力。其结构与对羟基苯甲酸酯(一类用作各种消费品防腐剂的化合物)相似,表明其具有环境持久性的潜力,并且有必要研究其在水生环境中的归趋和行为 (Camille Haman 等,2015)。

酶促修复的潜力

关于氧化还原酶处理有机污染物中氧化还原介体的应用研究突出了结构复杂的化合物(如 N,N-二苄基-6-甲氧基-2-氧代-2H-chromene-3-carboxamide)在提高酶促降解过程效率方面的潜力。这些研究强调了了解此类化合物与氧化还原介体之间的化学相互作用的重要性,从而为其在工业废水和废水修复中的应用开辟了途径 (Maroof Husain & Q. Husain,2007)。

抗氧化活性分析

对化合物中抗氧化活性的探索与 N,N-二苄基-6-甲氧基-2-氧代-2H-chromene-3-carboxamide 相关,特别是在了解其在减轻生物系统中氧化应激方面的潜力。用于确定抗氧化活性的分析方法,包括 ORAC、HORAC 和 DPPH 等检测,对于评估复杂分子的抗氧化能力至关重要,从而深入了解其在食品工程、医学和药学中的适用性 (I. Munteanu & C. Apetrei,2021)。

作用机制

Target of Action

The primary target of N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats .

Mode of Action

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide interacts with pancreatic lipase in a competitive manner . It binds to the active site of the enzyme, thereby inhibiting its function . The docking study confirmed the interaction of the compound with important active site amino acids, namely Phe 77, Arg 256, His 263, etc .

Biochemical Pathways

The inhibition of pancreatic lipase by N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide affects the lipid metabolism pathway. Specifically, it prevents the breakdown of triglycerides into monoglycerides and free fatty acids, thus reducing the absorption of dietary fats .

Result of Action

The inhibition of pancreatic lipase by N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide results in a decrease in the digestion and absorption of dietary fats . This can potentially lead to weight loss, making the compound a potential candidate for obesity treatment .

属性

IUPAC Name |

N,N-dibenzyl-6-methoxy-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-29-21-12-13-23-20(14-21)15-22(25(28)30-23)24(27)26(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVNGPWJRHWZRJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzyl-6-methoxy-2-oxo-2H-chromene-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Acetyl-5-bromo-6-({4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}sulfonyl)indoline](/img/structure/B2913001.png)

![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethylphenyl)amino)-N-(4-fluorophenyl)acetamide](/img/structure/B2913004.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2913007.png)

![2-[3-(1,2-diamino-4-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2913008.png)

![Tert-butyl N-[(3R,4R)-3-amino-1,1-dioxothian-4-yl]carbamate](/img/structure/B2913009.png)

![(4-(tert-butyl)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2913010.png)

![1-(4-bromophenyl)-8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2913012.png)

![3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(1-phenylethyl)propanamide](/img/structure/B2913015.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2913019.png)

![1-methyl-1H-benzo[d]imidazol-5-yl 6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2913020.png)